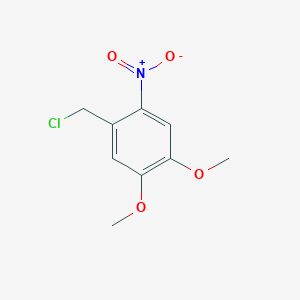

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNUGLFVZJARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541142 | |

| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-94-9 | |

| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene chemical properties

An In-Depth Technical Guide to 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene: Properties, Synthesis, and Application as a Photolabile Protecting Group

Executive Summary

This technical guide provides a comprehensive overview of this compound, a critical reagent in the fields of chemical biology, drug development, and organic synthesis. Known commonly as 4,5-dimethoxy-2-nitrobenzyl chloride (DMNB-Cl) or 6-nitroveratryl chloride, its primary utility lies in its role as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group (PPG), or "caging" group. We will explore its fundamental chemical properties, provide detailed protocols for its synthesis and use, and delve into the mechanistic underpinnings of its light-induced reactivity. This document is intended for researchers and scientists who require precise spatiotemporal control over the release of bioactive molecules.

The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Moiety: A Tool for Optochemical Control

The ability to initiate a biological process at a specific time and location is a central goal in modern cell biology and pharmacology. Photolabile protecting groups, or "caging groups," are chemical moieties that can be attached to a bioactive molecule, rendering it inert.[1][2] The active molecule is released upon irradiation with light of a specific wavelength, providing unparalleled spatiotemporal control.[1]

The ortho-nitrobenzyl scaffold is one of the most robust and widely used classes of PPGs.[3] The parent compound, however, typically requires UV light below 320 nm for efficient cleavage, which can be phototoxic to biological systems. The key innovation of the DMNB group is the addition of two electron-donating methoxy groups to the aromatic ring.[4] These substituents shift the molecule's absorption maximum to longer, less-damaging wavelengths (near-UV, ~350-420 nm), making it significantly more suitable for applications in living cells.[4][5] this compound is the primary alkylating agent used to install this advanced caging group onto a wide variety of functional groups.

Caption: Logical flow from an active molecule to a light-controlled "caged" state.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its structure, featuring both polar (nitro, methoxy) and non-polar (chloromethyl, benzene ring) components, dictates its solubility primarily in moderately polar to non-polar organic solvents.

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 4,5-Dimethoxy-2-nitrobenzyl chloride, 6-Nitroveratryl chloride | [6] |

| CAS Number | 15862-94-9 | [6] |

| Molecular Formula | C₉H₁₀ClNO₄ | [6] |

| Molecular Weight | 231.63 g/mol | [6] |

| Canonical SMILES | COC1=C(C=C(C(=C1)CCl)[O-])OC | [6] |

| Topological Polar Surface Area | 64.3 Ų | [7] |

| XLogP3-AA | 2.1 | [7] |

| Rotatable Bond Count | 3 | [6] |

Synthesis and Handling

Synthetic Protocol: From Alcohol to Chloride

The most direct synthesis of this compound involves the chlorination of its corresponding alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol (CAS 1016-58-6). Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality: The mechanism involves the alcohol's hydroxyl group attacking the electrophilic sulfur of SOCl₂, forming a chlorosulfite intermediate. The chloride ion then attacks the benzylic carbon in an Sₙ2-type reaction, releasing the desired product along with gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Using a non-nucleophilic base like pyridine can be included to neutralize the HCl generated.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. A slight evolution of gas (HCl, SO₂) will be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice to quench any remaining thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the title compound as a pale yellow solid.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous nitroaromatic and benzyl chloride compounds suggest significant hazards.[8]

-

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin. Nitroaromatic compounds can cause methemoglobinemia.

-

Irritation: Causes skin and serious eye irritation.[9]

-

Reactivity: As a benzylic halide, it is a reactive alkylating agent. It is incompatible with strong bases, oxidizing agents, and nucleophiles.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Reactivity and Mechanism of Photocleavage

The defining characteristic of the DMNB group is its cleavage upon exposure to near-UV light. This reaction is remarkably clean and proceeds via a well-established intramolecular redox mechanism.[1]

The Norrish Type II Photocleavage Mechanism

The photocleavage of 2-nitrobenzyl compounds is a classic example of a Norrish Type II reaction.[1] The process can be broken down into several key steps:

-

Photoexcitation: Upon absorbing a photon (~350 nm), the nitro group is promoted from its ground state to an excited singlet state (n→π* transition).[10] This is followed by rapid intersystem crossing to a triplet state.

-

Intramolecular Hydrogen Abstraction: The excited-state oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the protected substrate), forming a diradical species.[1]

-

aci-Nitro Intermediate Formation: This diradical rapidly rearranges to form an aci-nitro intermediate, which is a key, transient species in the reaction pathway.[3]

-

Rearrangement and Release: The aci-nitro intermediate undergoes a subsequent rearrangement. A five-membered ring intermediate is formed, which then fragments to release the protected molecule (e.g., a carboxylic acid) and the byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde.[1][3]

Caption: Key steps in the Norrish Type II photocleavage of a DMNB-caged compound.

Application in Drug Development and Chemical Biology

The primary application of this compound is to install the DMNB caging group. Below are representative protocols for the "caging" of a carboxylic acid and its subsequent light-induced "decaging."

Protocol for "Caging" a Carboxylic Acid

This procedure forms a photolabile DMNB ester from a carboxylic acid.

Causality: A base is required to deprotonate the carboxylic acid, forming a carboxylate nucleophile. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a soft base and the resulting cesium carboxylate is highly nucleophilic in polar aprotic solvents like DMF, facilitating an efficient Sₙ2 reaction with the DMNB chloride.

Step-by-Step Methodology:

-

Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq).

-

Stirring: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the cesium carboxylate salt.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in a minimal amount of DMF.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and water.

-

Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Protocol for Photochemical Deprotection ("Decaging")

This is a general procedure for releasing the active molecule from its caged form.

Causality: The photocleavage reaction is a unimolecular process, meaning its rate is dependent on the intensity of the light (photon flux) at the correct wavelength. The choice of solvent is critical to ensure solubility of the caged compound and transparency at the irradiation wavelength.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the DMNB-caged compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz or borosilicate glass vessel. The concentration is typically in the micromolar to low millimolar range.

-

Degassing (Optional but Recommended): Degas the solution by bubbling with N₂ or Ar for 10-15 minutes to remove dissolved oxygen, which can sometimes quench the excited state.

-

Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp equipped with a 350 nm band-pass filter or a high-power 365 nm LED) while stirring.

-

Monitoring: Monitor the disappearance of the starting material and the appearance of the product by HPLC or LC-MS.

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure, and the released compound can be isolated or used directly in a subsequent assay.

Caption: Experimental workflow for caging a carboxylic acid and its subsequent release.

Conclusion

This compound is more than a simple organic halide; it is a sophisticated chemical tool that empowers researchers to exert precise control over complex chemical and biological systems. Its utility as the precursor to the DMNB photolabile protecting group is well-established, offering a favorable balance of reactivity, stability, and advantageous photochemical properties. By enabling the light-activated release of molecules ranging from simple carboxylic acids to complex drugs and signaling agents, this reagent will continue to be indispensable for scientists aiming to probe and manipulate biological processes with high fidelity.

References

-

This compound | C9H10ClNO4 | CID 13449288 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 66(18), 6116–6123. [Link]

-

Photolabile protecting group - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

K-P, K., & Deiters, A. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 35, 113–121. [Link]

-

Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4,5-Dimethoxy-2-nitrobenzyl alcohol | 1016-58-6 [smolecule.com]

- 5. arep.med.harvard.edu [arep.med.harvard.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C9H10ClNO4 | CID 13449288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Spatiotemporal Control in Biology and Medicine

In the intricate landscape of modern drug discovery and chemical biology, the ability to control the activity of bioactive molecules with spatial and temporal precision is paramount. 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene (CAS No. 15862-94-9), a member of the nitroveratryl family of compounds, has emerged as a critical reagent for achieving this control.[1][2][3] Its utility is rooted in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a photolabile protecting group, often referred to as a "caging" group. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its strategic deployment in the development of sophisticated therapeutic agents and research tools.

The core principle behind the application of this compound lies in its ability to temporarily mask a functional group on a bioactive molecule, rendering it inert.[4] Subsequent exposure to a specific wavelength of light triggers a clean and efficient cleavage of the DMNB group, liberating the active molecule "on demand." This light-mediated activation offers unparalleled control over biological processes, enabling researchers to study complex signaling pathways and design targeted drug delivery systems with minimized off-target effects.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

| Property | Value | Reference |

| CAS Number | 15862-94-9 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₄ | [1][2] |

| Molecular Weight | 231.63 g/mol | [1][2] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. | N/A |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the two methoxy groups. The aromatic protons' chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.[7] The chloromethyl protons would appear as a singlet, typically downfield due to the electronegativity of the chlorine and the proximity to the aromatic ring. The two methoxy groups would each present as a singlet.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the chloromethyl carbon, and the methoxy carbons. The chemical shifts of the aromatic carbons are diagnostic, with the carbon bearing the nitro group being significantly deshielded.[7][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its precursor, 4,5-dimethoxy-2-nitrotoluene. This transformation is a critical step that introduces the reactive chloromethyl handle.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the title compound via free-radical chlorination.

Detailed Protocol: Free-Radical Chlorination of 4,5-Dimethoxy-2-nitrotoluene

This protocol is a generalized procedure based on standard methods for benzylic chlorination.[11][12][13] Researchers should optimize conditions for their specific setup.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrotoluene (1.0 eq.) in a suitable dry, inert solvent (e.g., carbon tetrachloride or benzene).

-

Initiation: Add a radical initiator such as N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by UV irradiation (e.g., from a sunlamp).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., succinimide).

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Reactivity and Mechanism of Action

The utility of this compound is centered on two key aspects of its reactivity: its role as an electrophile in nucleophilic substitution reactions for "caging" and the subsequent photolytic cleavage for "uncaging."

Nucleophilic Substitution: The "Caging" Reaction

The chloromethyl group is a good electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This allows for the covalent attachment of the DMNB protecting group to functional groups such as amines, carboxylates, phosphates, and phenols on a target molecule.[14][15]

Reactivity Comparison: Chloride vs. Bromide

In Sₙ2 reactions, the nature of the leaving group is a critical determinant of the reaction rate. Generally, bromide is a better leaving group than chloride due to its lower basicity.[14][15] Consequently, 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene will typically react faster than its chloromethyl counterpart under identical conditions. A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide showed similar reaction rates, suggesting the position of the nitro group has a less pronounced effect on the rate compared to the leaving group.[16] The choice between the chloro and bromo derivatives often involves a trade-off between reactivity and stability/cost.

Caption: General scheme for the Sₙ2 "caging" reaction.

Photolytic Cleavage: The "Uncaging" Mechanism

The defining feature of the DMNB group is its ability to be cleaved by near-UV light. The generally accepted mechanism for the photolysis of 2-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.

Mechanism of Photocleavage:

Caption: Simplified mechanism of photolytic "uncaging".

Applications in Drug Development and Research

The ability to control the release of bioactive molecules with light has profound implications for drug development and fundamental biological research. This compound is a key enabler of these "caged compound" strategies.

Caged Neurotransmitters

A major application is the synthesis of caged neurotransmitters, such as glutamate and GABA.[1][2][3][17] By protecting the neurotransmitter with the DMNB group, researchers can deliver the inert compound to a specific location in the brain or a neuronal culture and then use a focused light source to release the active neurotransmitter with high spatial and temporal resolution. This allows for the precise mapping of neural circuits and the study of synaptic transmission.[5][6]

Caged Peptides and Proteins

The DMNB group can also be used to cage peptides and proteins by modifying key amino acid side chains or the peptide backbone.[18][19] This approach allows for the light-controlled activation of enzymes, signaling peptides, and other protein functions within living cells.

Controlled Drug Release

In pharmacology, caging a drug molecule can improve its therapeutic index by restricting its activity to the target tissue. A caged prodrug can be administered systemically in an inactive form, and then activated by light directed at the specific site of action, thereby minimizing systemic toxicity and off-target effects.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common laboratory procedures.

Protocol 1: Protection of a Carboxylic Acid (Esterification)

This protocol describes the "caging" of a carboxylic acid via esterification.

-

Materials:

-

Carboxylic acid (1.0 eq.)

-

This compound (1.1 eq.)

-

A non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃) (1.5 eq.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

-

Add cesium carbonate and stir the suspension for 10-15 minutes at room temperature.

-

Add a solution of this compound in a minimal amount of DMF.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Protection of a Phenol (Williamson Ether Synthesis)

This protocol outlines the protection of a phenolic hydroxyl group.[18]

-

Materials:

-

Phenol (1.0 eq.)

-

This compound (1.1 eq.)

-

A mild base (e.g., potassium carbonate, K₂CO₃) (2.0 eq.)

-

Anhydrous acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of the phenol in anhydrous acetonitrile, add potassium carbonate.

-

Add this compound and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.

-

Protocol 3: Photolytic Deprotection ("Uncaging")

This is a general procedure for the light-induced removal of the DMNB protecting group.

-

Materials:

-

DMNB-caged compound

-

A suitable solvent (e.g., methanol, buffer solution)

-

A UV light source (e.g., a mercury lamp with a filter to select for wavelengths around 350-365 nm)

-

-

Procedure:

-

Dissolve the caged compound in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can sometimes quench the excited state.

-

Irradiate the solution with the UV lamp while stirring. Monitor the deprotection process by HPLC or LC-MS.

-

The irradiation time will vary depending on the quantum yield of the specific caged compound and the intensity of the light source.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other benzyl halides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is also a potential alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and handling procedures.

Conclusion

This compound is a valuable and versatile reagent in the field of drug development and chemical biology. Its role as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group enables the synthesis of "caged" bioactive molecules, offering unprecedented control over their activity. The ability to initiate biological processes with a pulse of light provides a powerful tool for dissecting complex biological systems and for designing innovative therapeutic strategies. A thorough understanding of its synthesis, reactivity, and the mechanisms of "caging" and "uncaging" is essential for its effective application. As the demand for more precise and targeted therapeutic interventions grows, the strategic use of reagents like this compound will undoubtedly continue to expand, driving new discoveries in medicine and biology.

References

-

PubMed. Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid. [Link]

-

StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

ResearchGate. Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. [Link]

-

PMC. A chemist and biologist talk to each other about caged neurotransmitters. [Link]

-

Femtonics. CAGED NEUROTRANSMITTERS. [Link]

-

PMC. New photochemical tools for controlling neuronal activity. [Link]

-

NIH. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

-

NIH. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

-

Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

-

The Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

-

PubMed. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Application of Caged Peptides and Proteins.. [Link]

- Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

- Google Patents.

- Google Patents.

Sources

- 1. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bergleslab.com [bergleslab.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum [chemicalbook.com]

- 9. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum [chemicalbook.com]

- 10. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]

- 11. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 12. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 15. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 16. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Nitrobenzyl Photocleavage

A Technical Guide to the

Introduction: The Power of Light in Molecular Control

In the fields of synthetic chemistry, cell biology, and drug development, the ability to control molecular function with spatial and temporal precision is paramount.[1][2] Photolabile protecting groups (PPGs), or "caged" compounds, are a cornerstone technology that enables this control.[1][2] These molecular masks are cleaved by a specific wavelength of light, releasing a bioactive molecule or functional group on demand, a process often referred to as a "traceless reagent process".[3] Among the most foundational and widely utilized PPGs is the ortho-nitrobenzyl (o-NB) group.[2][3][4]

First demonstrated by Barltrop and Schofield, the o-NB scaffold offers a robust and predictable mechanism for photorelease.[3][5] Its utility is vast, spanning applications from the controlled release of neurotransmitters and secondary messengers to the synthesis of complex molecules and the development of photoresponsive hydrogels.[2][3][4] This guide provides an in-depth examination of the core photochemical mechanism that underpins the function of the 2-nitrobenzyl group, offering insights into the causality behind its efficiency and the experimental choices required for its successful application.

Section 1: The Canonical Mechanism of Photocleavage

The photorelease of a substrate from a 2-nitrobenzyl protecting group is a well-orchestrated intramolecular photochemical reaction. The process is critically dependent on the ortho positioning of the nitro group relative to the benzylic carbon holding the leaving group (the "caged" molecule). This specific stereochemistry is what makes the o-nitrobenzyl group efficient, while its isomer, the 4-nitrobenzyl group, is largely non-photolabile under similar conditions.[1] The mechanism can be dissected into several key steps, initiated by the absorption of a photon.

The overall transformation is as follows: the 2-nitrobenzyl-protected molecule, upon irradiation, yields the unprotected molecule, along with 2-nitrosobenzaldehyde as a byproduct.[1][3]

Step 1: Photoexcitation

The process begins when the 2-nitrobenzyl chromophore absorbs a photon, typically in the UV-A range (300-365 nm).[5][6] This absorption elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[4] While the reaction can proceed from the singlet state, it is understood that intersystem crossing to a longer-lived triplet state (T₁) also occurs, contributing to the overall reaction pathway.[7] This initial excitation, often an n→π* or π→π* transition, energizes the nitro group, rendering it highly reactive.[3][5]

Step 2: Intramolecular Hydrogen Abstraction and aci-Nitro Formation

This is the keystone of the entire mechanism—a Norrish Type II-like reaction.[1][3][8] The excited-state nitro group acts as a potent radical, abstracting a hydrogen atom from the adjacent benzylic carbon.[1][3] This intramolecular hydrogen transfer is only possible due to the proximity afforded by the ortho geometry. The result is the formation of a transient diradical species which rapidly rearranges to form a key intermediate known as the aci-nitro tautomer.[3][4][9][10] This intermediate is characterized by a nitronic acid moiety (C=N⁺(O⁻)OH) and has a distinct absorption profile around 400 nm, making it observable through transient absorption spectroscopy.[9]

Step 3: Cyclization and Rearrangement

The aci-nitro intermediate is unstable and undergoes a series of rapid electronic and atomic rearrangements.[3][9] It cyclizes to form a transient five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[9] This cyclic intermediate has been identified through detailed laser flash photolysis studies and represents a critical branch point in the reaction pathway.[9]

Step 4: Substrate Release and Byproduct Formation

The cyclic intermediate is short-lived and rapidly fragments. This fragmentation step involves the cleavage of the benzylic carbon-oxygen (or other heteroatom) bond, releasing the protected substrate (e.g., an alcohol, carboxylic acid, or phosphate).[3][4] Concurrently, the remainder of the protecting group rearranges to form the final byproduct, 2-nitrosobenzaldehyde.[1][3] It is important to note that this nitroso byproduct can itself absorb light and undergo further reactions, which can sometimes complicate reaction kinetics and yield calculations.[5]

The following diagram illustrates the mechanistic cascade of the 2-nitrobenzyl photocleavage.

Section 2: Key Parameters Influencing Photocleavage Efficiency

As a Senior Application Scientist, it is my experience that understanding the theory is only half the battle. Achieving efficient and reproducible results requires careful consideration of the experimental parameters that govern the reaction. The overall uncaging efficiency is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of uncaging (Φu).[1]

| Parameter | Typical Range / Value | Impact and Causality |

| Irradiation Wavelength (λ) | 300 - 365 nm | Must overlap with the absorption spectrum of the o-NB group.[6] Methoxy substituents can red-shift the absorption to ~350-420 nm, allowing use of less phototoxic wavelengths.[6][11] |

| Quantum Yield (Φu) | 0.01 - 0.5 | Represents the efficiency of converting an absorbed photon into a cleavage event.[1] It is highly dependent on the leaving group and substitution on the benzene ring and benzylic carbon.[12] |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | A higher ε at the irradiation wavelength leads to more efficient light absorption and a faster cleavage rate.[1][13] |

| Leaving Group (Substrate) | Varies | The nature of the caged molecule influences Φu. Groups that stabilize radicals can weaken the benzylic C-H bond, lowering the activation barrier for hydrogen abstraction and increasing the release efficiency.[12] |

| Solvent & pH | Varies | The solvent can affect the stability and decay rate of the aci-nitro and other intermediates.[3] The rates of decay of key intermediates can be dependent on pH and buffer concentrations in aqueous solutions.[9] |

Table 1. Critical parameters governing the efficiency of 2-nitrobenzyl photocleavage.

Section 3: A Validated Experimental Protocol for Monitoring Photocleavage

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. This section outlines a self-validating workflow for monitoring the photocleavage of a 2-nitrobenzyl-caged compound using standard analytical techniques. The primary method of analysis described is High-Performance Liquid Chromatography (HPLC), which can simultaneously monitor the disappearance of the starting material and the appearance of the released substrate and/or byproduct.[14]

Step 1: Preparation and Characterization

-

Material Preparation: Synthesize or procure the 2-nitrobenzyl protected compound. Ensure its purity (>95%) via NMR, HPLC, and Mass Spectrometry.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in a suitable solvent (e.g., DMSO, Acetonitrile). This stock must be protected from light.

-

Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 10-100 µM) in the reaction buffer or solvent (e.g., phosphate-buffered saline, methanol). Prepare enough volume for all time points.

-

Analytical Standards: Prepare standard solutions of the starting caged compound and the expected released substrate at known concentrations to create calibration curves for HPLC quantification.

Step 2: Irradiation Procedure

-

Light Source: Use a collimated light source with a narrow bandwidth, such as a 365 nm LED photoreactor or a mercury arc lamp with appropriate bandpass filters.[15][16] Measure the light intensity (power) at the sample position using a calibrated radiometer (e.g., in mW/cm²).

-

Sample Irradiation: Place a known volume of the working solution in a quartz cuvette.[15] For kinetic studies, it is critical to stir the solution during irradiation to ensure uniform light exposure.[15]

-

Time Points: At designated time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the solution. The "0" time point should be taken from the solution before irradiation begins. Immediately place the aliquot in a dark vial (e.g., amber HPLC vial) and store on ice or at 4°C to quench any further thermal reaction.

Step 3: HPLC Analysis

-

Method Development: Develop an HPLC method (typically reverse-phase with a C18 column) that provides good separation between the starting caged compound, the released substrate, and the 2-nitrosobenzaldehyde byproduct.[14] A gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid is common.[16]

-

Sample Analysis: Inject the aliquots from each time point into the HPLC system. Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths (e.g., 260 nm for nucleic acids, and a wavelength specific to the chromophore of the caged compound).[14]

-

Quantification: Integrate the peak areas for the starting material and the product(s) at each time point. Using the calibration curves generated in Step 1, convert these areas into concentrations.

Step 4: Data Interpretation

-

Kinetic Plot: Plot the concentration of the starting material versus irradiation time. This data can be used to determine the photoreaction rate constant.

-

Yield Calculation: After exhaustive irradiation (i.e., when the starting material peak is no longer detectable), calculate the final yield of the released substrate to assess the efficiency and identify any potential side reactions.

The following diagram outlines this experimental workflow.

Conclusion

The 2-nitrobenzyl photolabile protecting group remains an indispensable tool for researchers seeking spatiotemporal control over molecular function. Its efficacy is rooted in a well-defined photochemical mechanism initiated by photon absorption and driven by a critical intramolecular hydrogen abstraction to form an aci-nitro intermediate.[3][10] Successful application, however, requires more than just theoretical knowledge; it demands a rigorous, quantitative approach to experimentation. By carefully controlling parameters such as wavelength and light dose, and by employing validated analytical workflows, researchers in chemistry and drug development can confidently harness the power of light to uncage molecules with precision, opening new frontiers in scientific discovery.

References

-

Photolabile protecting group - Wikipedia. Wikipedia. [Link]

-

Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. ResearchGate. [Link]

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC - NIH. [Link]

-

Photolabile Protecting Groups: Structure and Reactivity | Request PDF. ResearchGate. [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. National Academy of Sciences. [Link]

-

2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. [Link]

-

(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF. ResearchGate. [Link]

-

The Breaking Beads Approach for Photocleavage from Solid Support. ChemRxiv. [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. NIH. [Link]

-

Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry. RSC Publishing. [Link]

-

Supporting Information A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Beilstein Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Solubility of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is a key intermediate in the synthesis of various compounds of interest in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction design, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies to ascertain its solubility profile in a range of common organic solvents.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound dictates its utility in a laboratory and industrial setting. For a synthetic intermediate like this compound, solubility data is critical for:

-

Reaction Solvent Selection: Ensuring that the compound is sufficiently soluble in a reaction medium is crucial for achieving optimal reaction kinetics and yields.

-

Purification Strategies: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Analytical Characterization: Preparing solutions of a known concentration is a prerequisite for many analytical techniques, including chromatography and spectroscopy.

-

Formulation Development: In the context of drug development, understanding the solubility of a precursor can inform the potential solubility of the final active pharmaceutical ingredient (API).

This guide will provide a framework for both predicting and experimentally determining the solubility of this compound.

Molecular Structure and Predicted Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound (Figure 1) provides key insights into its likely solubility characteristics.

Figure 1: Chemical Structure of this compound

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, hazards, safe handling protocols, and applications of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene (CAS No. 15862-94-9). Primarily utilized in advanced organic synthesis and drug development as a photolabile protecting group, this compound necessitates a thorough understanding of its reactivity and toxicological profile to ensure its safe and effective use in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and self-validating protocols to mitigate risks and optimize experimental outcomes.

Section 1: Chemical Identification and Physicochemical Properties

This compound, also known by several synonyms including 4,5-dimethoxy-2-nitrobenzyl chloride and nitroveratryl chloride, is a substituted nitroaromatic compound.[1] Its utility in chemical synthesis, particularly as a photolabile "caging" agent, stems from the specific arrangement of its functional groups. The nitro group's electron-withdrawing nature, combined with the methoxy groups' electron-donating properties, influences the reactivity of the benzylic chloride and the photolytic cleavage of the benzyl-heteroatom bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15862-94-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO₄ | [1] |

| Molecular Weight | 231.63 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 102-106°C (for the analogous 4-nitrobenzyl bromide) | [2] |

| Boiling Point | Decomposes upon strong heating | [2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ether; slightly soluble in water. | [2] |

Section 2: Hazard Identification and Toxicological Profile

Inferred GHS Hazard Classification:

Based on data from analogous compounds such as 4-nitrobenzyl chloride and other substituted nitrobenzyl halides, the following GHS classification can be reasonably inferred.

-

Acute Toxicity, Oral (Category 4) [6]

-

Aquatic Hazard, Acute (Category 1)

-

Aquatic Hazard, Chronic (Category 1)

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Safe Handling and Storage Protocols

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

3.1. Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

3.2. Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or neoprene gloves that are regularly inspected for tears or degradation.

-

Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. Handling Procedures

-

Avoid Inhalation and Contact: Do not breathe dust and avoid contact with skin and eyes.[6][9]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.

-

Solutions: When preparing solutions, add the solid to the solvent slowly.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

3.4. Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A dedicated cabinet for corrosive and toxic materials is recommended.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

-

Small Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory and notify emergency personnel immediately.

Section 5: Reactivity and Stability Profile

This compound is a reactive compound, primarily due to the benzylic chloride functional group.

-

Stability: The compound is stable under recommended storage conditions. However, it is sensitive to moisture and may decompose upon exposure to strong light over extended periods.

-

Incompatible Materials:

-

Strong Bases: Will likely undergo elimination or substitution reactions.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Alcohols and Amines: Will readily undergo nucleophilic substitution reactions with the benzylic chloride.[3]

-

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[3]

Section 6: Applications in Research and Drug Development

The primary application of this compound is in the synthesis of 4,5-dimethoxy-2-nitrobenzyl (DMNB) protected compounds. The DMNB group is a widely used photolabile protecting group, or "caging" group.[10]

Mechanism of Action as a Photolabile Protecting Group:

The DMNB group allows for the temporary inactivation of a biologically active molecule. The active molecule can then be released at a specific time and location by irradiation with UV light, typically in the 350-400 nm range. This spatiotemporal control is invaluable in studying dynamic biological processes. The photocleavage reaction proceeds via an intramolecular redox reaction, yielding the deprotected substrate and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[10]

Practical Photocleavage Protocol (General Example):

-

Solution Preparation: Dissolve the DMNB-caged compound in a suitable solvent (e.g., buffered aqueous solution for biological experiments, or an organic solvent like methanol or acetonitrile for synthesis). The concentration will be dependent on the specific experiment.

-

Irradiation: Irradiate the solution with a UV lamp, typically with a wavelength centered around 365 nm. The duration and intensity of irradiation will need to be optimized for the specific compound and desired level of uncaging.

-

Monitoring: The progress of the uncaging reaction can be monitored by techniques such as HPLC, LC-MS, or by observing the desired biological effect. It's important to note that the photolysis byproducts can be fluorescent, which may interfere with certain analytical methods.[11]

Section 7: Synthesis Protocol

The synthesis of this compound is typically achieved via the chlorination of the corresponding benzyl alcohol.

Example Synthetic Procedure:

Section 8: Waste Disposal

As a halogenated nitroaromatic compound, this compound and its waste products must be disposed of as hazardous waste.

-

Segregation: Do not mix with non-halogenated solvent waste. It should be collected in a designated, clearly labeled container for halogenated organic waste.

-

Container: Use a robust, sealed container that is compatible with the chemical.

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety department.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.

References

-

PubMed. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

-

Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Retrieved from [Link]

-

SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

-

ASTM Digital Library. (n.d.). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2009). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

-

ACS Publications. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Retrieved from [Link]

-

PubMed. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Kent State University. (n.d.). Tables of Incompatibilities. Retrieved from [Link]

-

Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

-

CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). CN105859625A - Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride.

Sources

- 1. Page loading... [guidechem.com]

- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Application of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene: A Technical Guide for Advanced Research

In the landscape of modern drug discovery and intricate organic synthesis, the precise control of molecular interactions is paramount. This guide provides an in-depth exploration of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, a cornerstone reagent for researchers and scientists. Esteemed for its role as a photolabile protecting group (PPG), this compound offers a sophisticated method for spatiotemporal control over the release of bioactive molecules, a technique often referred to as "caging". This document serves as a comprehensive technical resource, delving into its nomenclature, physicochemical properties, synthesis, and applications, with a focus on the underlying principles that govern its utility in advanced scientific research.

Nomenclature and Structural Elucidation: Establishing a Common Lexicon

To navigate the extensive body of literature surrounding this compound, a clear understanding of its various synonyms is essential. The systematic IUPAC name, this compound, precisely describes its molecular architecture. However, it is frequently referenced by a number of alternative names, which are presented below for clarity. Establishing this common lexicon is the first step toward a comprehensive understanding of its chemistry and applications.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| 4,5-Dimethoxy-2-nitrobenzyl chloride | 15862-94-9 | C9H10ClNO4 | 231.63 g/mol |

| 2-Nitro-4,5-dimethoxybenzyl chloride | 15862-94-9 | C9H10ClNO4 | 231.63 g/mol |

| 6-Nitroveratryl chloride | 15862-94-9 | C9H10ClNO4 | 231.63 g/mol |

| α-Chloro-4,5-dimethoxy-2-nitrotoluene | 15862-94-9 | C9H10ClNO4 | 231.63 g/mol |

| NVOC-Cl | 15862-94-9 | C9H10ClNO4 | 231.63 g/mol |

A note on related compounds: Researchers may also encounter the brominated analog, 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS No. 53413-67-5), which offers altered reactivity profiles.[1] Additionally, the chloroformate derivative, 4,5-Dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl, CAS No. 42855-00-5), is a key reagent for the protection of amines and alcohols.[2]

The Power of Light: Mechanism of Photolability

The utility of this compound stems from its identity as a photolabile protecting group, specifically belonging to the o-nitrobenzyl class of PPGs.[3][4] These moieties are designed to be cleaved by irradiation with light, typically in the near-UV spectrum (around 350-365 nm), allowing for the controlled release of a protected functional group under neutral conditions.[5] This process is invaluable in biological systems where harsh chemical deprotection methods are not viable.[6]

The photodeprotection mechanism is initiated by the absorption of a photon, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a cascade of electronic and atomic rearrangements that ultimately liberate the protected molecule and generate a 2-nitrosobenzaldehyde derivative as a byproduct.[7][8] The dimethoxy substituents on the aromatic ring serve to red-shift the absorption maximum to longer, less damaging wavelengths and can influence the quantum yield of the cleavage process.[5]

Figure 1: A generalized workflow illustrating the protection of a functional group using this compound and its subsequent light-induced removal.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the chlorination of the corresponding alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol (also known as 6-nitroveratryl alcohol).[9] This precursor is commercially available or can be synthesized from veratraldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-Dimethoxy-2-nitrobenzyl alcohol

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and will generate HCl gas, which should be vented through a scrubber.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

Note: This protocol is a general guideline and may require optimization based on the scale of the reaction and available laboratory equipment. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory.[10][11]

Applications in Drug Development and Beyond

The primary application of this compound lies in its ability to "cage" a wide variety of biologically active molecules. This includes, but is not limited to, neurotransmitters, peptides, nucleotides, and small molecule drugs.[12][13] The caging process renders the molecule biologically inactive until its release is triggered by light. This allows for precise spatiotemporal control of drug delivery, which is a powerful tool in pharmacological and neurobiological research.[14]

For instance, a caged neurotransmitter can be introduced into a cell culture or tissue slice, and its release can be initiated at a specific time and location by a focused light source. This enables researchers to study the downstream effects of the neurotransmitter with high precision.

Beyond fundamental research, this technology holds promise for the development of photodynamic therapies, where a caged cytotoxic agent is delivered to a tumor site and activated by light to minimize off-target effects. The versatility of the chloromethyl group allows for the protection of various functional groups, making it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.[15]

Safety and Handling: A Prudent Approach

This compound is a chemical reagent that requires careful handling. It is classified as a corrosive and an irritant, causing skin and eye burns.[10][16] It may also be harmful if swallowed or inhaled. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[17] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][16][17]

Conclusion: A Versatile Tool for Precise Molecular Control

This compound and its synonyms represent a critical class of reagents for researchers at the forefront of chemistry and biology. Its well-defined photochemical properties provide a robust and versatile method for the spatiotemporal control of molecular function. A thorough understanding of its nomenclature, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its effective and safe implementation in the laboratory. As the demand for more precise and less invasive research tools continues to grow, the importance of photolabile protecting groups like this compound is poised to increase, paving the way for new discoveries in drug development and our fundamental understanding of biological processes.

References

-

Wikipedia. Photolabile protecting group. [Link]

-

Yan, L., et al. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1437-1440. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

ResearchGate. Photolabile Protecting Groups and Linkers. [Link]

- Givens, R. S., & Rubina, M. (2012). Photolabile Protecting Groups in Organic Synthesis. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press.

-

Klán, P., et al. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]

-

Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. [Link]

-

ResearchGate. Photolabile Protecting Groups: Structure and Reactivity. [Link]

-

PubChem. This compound. [Link]

-

Ghorbani, M., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 22(12), 2095. [Link]

-

PubChem. 1-Chloro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

PubChem. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. [Link]

-

PubChem. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. [Link]

-

Chemsrc. 1-(chloromethyl)-3,4-dimethoxy-2-nitro-benzene. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

CP Lab Chemicals. 2, 5-DIMETHOXYBENZYL CHLORIDE, min 95%. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

- Google Patents.

Sources

- 1. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C9H10BrNO4 | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L00719.14 [thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-(Chloromethyl)-3-methoxy-2-nitrobenzene (53055-06-4) for sale [vulcanchem.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Fundamental Principles of Photocaging Technology

This guide provides a comprehensive overview of photocaging technology, a powerful tool for achieving spatiotemporal control over biological processes.[1][2] By employing light as a precise and non-invasive trigger, researchers can activate molecules of interest at specific locations and times within complex biological systems, from single cells to whole organisms.[1][3] This capability has revolutionized the study of dynamic cellular events and holds immense promise for the development of targeted therapeutics.[4]

The Core Concept: Light-Mediated Activation

Photocaging is a chemical strategy that renders a biologically active molecule inert by covalently attaching a photolabile protecting group (PPG), often called a "caging" group.[5][6] This modification effectively "cages" the molecule, masking a functional group essential for its biological activity.[7][6] The caged compound can then be introduced into a biological system without eliciting a response.[3][7] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, cleaving the covalent bond and releasing the active molecule in its native form.[8] This "uncaging" process provides exquisite control over the concentration and location of the active molecule.[9][10][11]

The elegance of this technique lies in its ability to initiate biological processes on demand.[7] The seminal work in this field dates back to the late 1970s with the development of caged ATP and cAMP, which allowed researchers to probe cellular signaling with unprecedented precision.[1][5][10]

Essential Components of a Photocaging System

A successful photocaging experiment relies on the interplay of three key components: the bioactive molecule, the photolabile protecting group, and the light source.

-

The Bioactive Molecule: Virtually any molecule with a critical functional group can be caged. This includes small molecules like neurotransmitters (e.g., glutamate, GABA), second messengers (e.g., cAMP, Ca2+), lipids, and even larger biomolecules such as peptides, proteins, and nucleic acids (DNA and mRNA).[1][2][3][8] The choice of the molecule is dictated by the biological question being investigated.

-

The Photolabile Protecting Group (PPG): The PPG is the heart of the technology. An ideal PPG should possess several key characteristics:

-

Efficient Photolysis: It should be cleaved with a high quantum yield, meaning a large fraction of absorbed photons leads to the release of the active molecule.[10]

-

Wavelength Specificity: The PPG should absorb light at a wavelength that is minimally absorbed by and damaging to the biological sample (typically >300 nm).[12][10] There is a significant push to develop PPGs that are sensitive to longer wavelengths (visible and near-infrared light) to improve tissue penetration and reduce phototoxicity.[1][13]

-

Stability: The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.[1]

-

Inert Byproducts: The PPG and any byproducts of the photolysis reaction should be non-toxic and biologically inert to avoid confounding experimental results.[9]

-

Solubility: The caged compound should be soluble in aqueous biological media.[9]

-

-

The Light Source: The choice of light source depends on the absorption properties of the PPG and the experimental setup. Common sources include mercury or xenon arc lamps for wide-field illumination and lasers for precise, focused activation. For advanced applications requiring three-dimensional precision, two-photon excitation using ultrafast lasers is the method of choice.[6][14][15]

The Mechanism of Photouncaging: A Deeper Dive

The release of the caged molecule is a photochemical process initiated by the absorption of a photon. The mechanism can be broadly categorized into one-photon and two-photon excitation.

One-Photon Excitation (1PE)

In 1PE, the PPG absorbs a single high-energy photon (typically in the UV-A or blue region of the spectrum) to reach an excited state. From this excited state, the molecule undergoes a series of chemical rearrangements, known as the "dark reaction," which are light-independent and lead to the cleavage of the bond holding the bioactive molecule.[16] The rate of this dark reaction determines the speed at which the active molecule is released.[16]

Two-Photon Excitation (2PE)

2PE is a non-linear optical process where the PPG simultaneously absorbs two lower-energy photons (typically in the near-infrared range).[6][14] This only occurs at the focal point of a high-intensity laser, providing inherent three-dimensional spatial resolution.[6][14] This high degree of spatial confinement makes 2PE particularly powerful for applications in neuroscience, such as mapping neural circuits by uncaging neurotransmitters at individual synapses.[14][15][17]